Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-
Brand Name: Vulcanchem
CAS No.: 68540-99-8
VCID: VC18442564
InChI: InChI=1S/C20H17N5O6/c1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27)
SMILES:
Molecular Formula: C20H17N5O6
Molecular Weight: 423.4 g/mol

Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-

CAS No.: 68540-99-8

Cat. No.: VC18442564

Molecular Formula: C20H17N5O6

Molecular Weight: 423.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- - 68540-99-8

Specification

CAS No. 68540-99-8
Molecular Formula C20H17N5O6
Molecular Weight 423.4 g/mol
IUPAC Name N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide
Standard InChI InChI=1S/C20H17N5O6/c1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27)
Standard InChI Key LAESNCGSUIZTJV-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide, reflects its intricate structure . Key features include:

  • Azo linkage (-N=N-): Connects a naphthalene moiety to a nitrophenyl group, enabling conjugation and light absorption properties.

  • Acetamide substituents: Positioned at the 1-naphthalenyl and 3-nitrophenyl sites, influencing solubility and hydrogen-bonding capabilities.

  • Nitro group (-NO2_2): Introduces electron-withdrawing effects, potentially enhancing stability and reactivity in electrophilic substitutions .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number68540-99-8
Molecular FormulaC20H17N5O6\text{C}_{20}\text{H}_{17}\text{N}_{5}\text{O}_{6}
Molecular Weight423.4 g/mol
IUPAC NameN-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide
Canonical SMILESCC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)N+[O-]
InChI KeyLAESNCGSUIZTJV-UHFFFAOYSA-N

The compound’s planar structure and extended π-conjugation system suggest strong absorbance in the visible spectrum, a trait common to azo dyes . Its solubility profile is likely influenced by polar functional groups (e.g., hydroxyl, acetamide), rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Comparison with Related Azo Compounds

Acetamide, N-(7-(2-(4-(Decyloxy)Phenyl)Diazenyl)-3,6-Bis((Ethylamino)Sulfonyl)-8-Hydroxy-1-Naphthalenyl)- (PubChem CID 173987)

This structurally analogous compound (MW 675.9 g/mol) features sulfonamide and decyloxy groups, enhancing lipid solubility and surfactant properties . Comparative analysis reveals:

Table 2: Structural and Functional Comparisons

FeatureTarget CompoundPubChem CID 173987
Molecular Weight423.4 g/mol675.9 g/mol
Key Functional Groups-NO2_2, -OH, -NHCOCH3_3-SO2_2NHEt, -OC10_{10}H21_{21}
Potential ApplicationTextile dyeSurfactant or detergent additive

The sulfonamide groups in CID 173987 improve water solubility and thermal stability, making it suitable for high-temperature industrial processes .

Research Findings and Future Directions

Current literature on this specific compound is limited, highlighting opportunities for further study:

  • Photostability Analysis: Quantifying degradation under UV/visible light to assess suitability for outdoor applications .

  • Toxicological Profiling: In vitro assays to evaluate mutagenicity (e.g., Ames test) and ecotoxicological impact .

  • Functional Modifications: Introducing electron-deficient substituents to redshift absorbance for near-infrared (NIR) applications.

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